![molecular formula C22H17FN4O3S B2555499 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-61-0](/img/no-structure.png)
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative, which is a class of compounds that exhibit significant biological activity and are versatile objects for chemical modification . Pyrimidines are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the functional groups present in the molecule. The presence of a thio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Research on similar compounds highlights their structural diversity and the potential for different crystal structures despite having similar molecular frameworks. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed that slight variations in substituents lead to different crystal packing, showcasing the potential for designing materials with specific properties based on molecular modifications (Trilleras et al., 2009).
Synthetic Chemistry
The compound's structure suggests it could be involved in regioselective amination reactions, which are crucial for creating various derivatives of condensed pyrimidines. This process is fundamental in the synthesis of compounds with potential pharmaceutical applications, as demonstrated by research into the regioselective amination of similar pyrimidine compounds (Gulevskaya et al., 1994).
Biological Activity
Compounds within this chemical class have shown a range of biological activities. For instance, derivatives of pyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their antibacterial properties, indicating the potential use of such compounds in developing new antimicrobial agents (More et al., 2013). Furthermore, pyrimidine-phthalimide derivatives have been explored for their photophysical properties and pH-sensing applications, suggesting utility in material science and sensor development (Yan et al., 2017).
Anticancer and Antitumor Agents
The structural motif of the compound is relevant to the synthesis of molecules with potential anticancer or antitumor activities. Research into similar compounds has identified them as candidates for anticancer agents, underlining the importance of such molecular frameworks in drug discovery efforts (Fadda et al., 2012).
Direcciones Futuras
The field of pyrimidine derivatives is still a rich area for research, with potential for the development of new bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Propiedades
Número CAS |
872854-61-0 |
|---|---|
Nombre del producto |
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H17FN4O3S |
Peso molecular |
436.46 |
Nombre IUPAC |
7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3 |
Clave InChI |
NOKISNMPPCPWGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
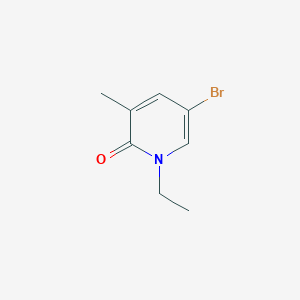
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)
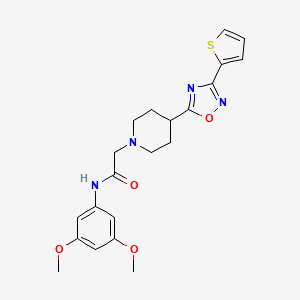
![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)
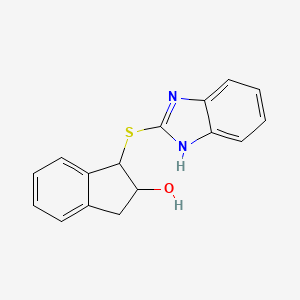
![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)
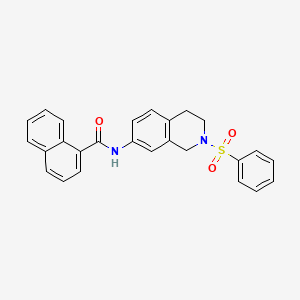
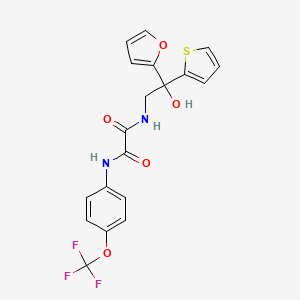
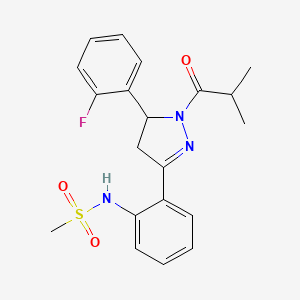
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
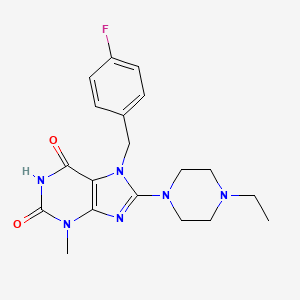
![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)